molecular formula C13H10ClNO4S B2683242 4-Chloro-3-(phenylsulfamoyl)benzoic acid CAS No. 59210-63-8

4-Chloro-3-(phenylsulfamoyl)benzoic acid

Cat. No. B2683242
CAS RN: 59210-63-8
M. Wt: 311.74
InChI Key: SSOMJRJEEVXYPJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(phenylsulfamoyl)benzoic acid, also referred to as PCSA, is an organic compound. It has a molecular formula of C13H10ClNO4S and an average mass of 311.741 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(phenylsulfamoyl)benzoic acid consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Polymer-Rare Earth Complexes

The compound is used in the preparation of polymer-rare earth complexes. Specifically, it assists in the formation of complexes that exhibit strong fluorescence emission. This fluorescence is significantly enhanced by the aryl carboxylic acid ligands chemically attached to the side chains, demonstrating an "Antenna Effect" in these complexes (Gao, Fang, & Men, 2012).

Catalyst in Organic Synthesis

It serves as a catalyst in the synthesis of organic compounds. An example includes its role in facilitating the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) via condensation reactions. This method offers several advantages such as high yields and eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Synthesis of Bioactive Compounds

It is utilized in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry. For instance, its derivatives have been explored for their potential biological activity, including antimicrobial properties (Havaldar & Khatri, 2006).

Hypervalent Iodine Reagents

It plays a role in the creation of hypervalent iodine reagents for organic synthesis, especially in the vicinal halomethoxylation of unsaturated compounds. These reagents offer the advantage of recyclability and ease of separation from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).

Antimicrobial and Antioxidant Activities

Certain derivatives of the compound exhibit antimicrobial and antioxidant activities. These derivatives are synthesized through the reaction with benzenesulfonyl chloride and have shown promising results against various microorganisms and in antioxidant assays (Egbujor, Okoro, & Okafor, 2019).

Environmental Applications

It is used in environmental applications such as water purification. Specifically, it assists in the degradation of pollutants under UV light in the presence of titanium dioxide, contributing to the mineralization of various organic compounds (Matthews, 1990).

properties

IUPAC Name

4-chloro-3-(phenylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMJRJEEVXYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(phenylsulfamoyl)benzoic acid

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